
Vanadium ditelluride
Vue d'ensemble
Description
Vanadium ditelluride (VTe2) is a transition metal dichalcogenide that has recently gained attention due to its unique electronic and optical properties. It belongs to a family of two-dimensional materials that have potential applications in various fields such as electronics, optoelectronics, and energy storage devices.
Applications De Recherche Scientifique
Crystal Structure and Phase Transition
Vanadium ditelluride (VTe2) has been studied for its unique crystal structure and phase transition properties. Bronsema, Bus, and Wiegers (1984) explored its crystal structure, revealing that VTe2 has a Cd(OH)2-type structure with specific unit cell dimensions. They observed a phase transition at a temperature of 482 K, where the structure changes from monoclinic to a different form, similar to NbTe2 and TaTe2. This research highlights the complex structural properties of VTe2, making it a subject of interest in the field of solid-state chemistry (Bronsema, Bus, & Wiegers, 1984).
Electronic Configuration and Photodetection
Wong et al. (2019) conducted a study on monolayer VTe2, demonstrating its metallic 1T phase and 3d1 electronic configuration. They discovered a (4 × 4) charge density wave order in VTe2 at low temperatures, using various microscopic and spectroscopic techniques. This research is significant as it provides vital knowledge about the electronic properties of VTe2, which is crucial for its potential application in van der Waals magnets and other electronic devices (Wong et al., 2019).
Electrochemical Applications
The study by Wang et al. (2016) focused on the electrochemistry of vanadium dichalcogenides, including VTe2. They found that upon exfoliation to single/few layers, VTe2 exhibits properties distinct from bulk materials, making it suitable for applications like supercapacitors, battery materials, and electrocatalysts for hydrogen evolution reaction. This research underscores the potential of VTe2 in the field of energy storage and conversion technologies (Wang et al., 2016).
Charge Density Wave Structure
The fine structure of the charge density wave (CDW) in bulk VTe2 was studied by Duvjir et al. (2022). They used scanning tunneling microscopy and density functional theory calculations to analyze the CDW phase in VTe2. Their findings provide essential insights into the electronic structure of VTe2, which is crucial for understanding its properties in various applications (Duvjir et al., 2022).
Temperature-Dependent Raman Characterization
Hossain et al. (2021) reported the synthesis and temperature-dependent Raman characterization of 2D VTe2. They observed significant changes in Raman modes at around 413 K, indicating a structural phase transition. This study contributes to the understanding of the thermal properties of VTe2, which is important for its potential application in various fields, including materials science and nanotechnology (Hossain et al., 2021).
Spin Transport Properties
Musle, Kumar, and Choudhary (2019) investigated the temperature-dependent spin-polarized transport properties of ferromagnetic VTe2 single layer. They found that VTe2 exhibits high spin polarization efficiency and a significant magneto resistance, which are promising for spin caloritronic applications. This study highlights the potential of VTe2 in the field of spintronics, where its unique properties can be leveraged for advanced technological applications (Musle, Kumar, & Choudhary, 2019).
Propriétés
IUPAC Name |
bis(tellanylidene)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEISWVDKCZSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te2V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312339 | |
| Record name | Vanadium telluride (VTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium ditelluride | |
CAS RN |
35515-91-4 | |
| Record name | Vanadium telluride (VTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35515-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium telluride (VTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium telluride (VTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium telluride (VTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
ANone: Various spectroscopic techniques are employed to characterize VTe2, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and lattice parameters [, ].
- Raman spectroscopy: Provides information about vibrational modes and can be used to study phase transitions [].
- Scanning tunneling microscopy/spectroscopy (STM/STS): Offers atomic-scale imaging and electronic structure information [].
- Angle-resolved photoemission spectroscopy (ARPES): Probes the electronic band structure [].
- X-ray absorption spectroscopy (XAS): Provides information about the electronic structure and oxidation states [].
ANone: VTe2 exhibits several intriguing properties:
- Metallic conductivity: Unlike many other transition metal dichalcogenides that are semiconductors, VTe2 exhibits metallic conductivity [, , ].
- Charge density wave (CDW) order: VTe2 undergoes a CDW transition at room temperature, leading to a periodic modulation of electron density and atomic positions [, , , ]. This is unique as most CDW systems exhibit this behavior at much lower temperatures.
- Polymorphism: VTe2 can exist in different CDW phases at room temperature depending on the doping concentration []. These different phases exhibit distinct antiferromagnetic spin orderings.
- Potential for magnetism: While bulk VTe2 is not intrinsically magnetic, theoretical predictions and experimental observations suggest the possibility of ferromagnetism in monolayer VTe2 [, , ].
A: While VTe2 is generally stable in air, research indicates that lithium exfoliation can lead to partial conversion into non-stoichiometric vanadium oxide and lithium vanadates []. This suggests a potential sensitivity to certain chemical environments.
A: Yes, VTe2 has shown promise as an electrocatalyst for the hydrogen evolution reaction (HER) [, , ]. Hybrid structures like VTe2/CNT have demonstrated excellent HER activity with a low onset potential [].
A: VTe2’s metallic conductivity and large surface area make it suitable for energy storage applications like supercapacitors. Hybrid structures of VTe2 with carbon nanotubes (CNTs) have shown improved electrochemical performance due to enhanced active sites and efficient charge transport pathways [, ].
A: Density functional theory (DFT) calculations are widely used to investigate the electronic structure, magnetic properties, and CDW phases of VTe2 [, , ]. These calculations provide valuable insights into the material's behavior and guide experimental investigations.
ANone: VTe2 holds potential for various applications, including:
- Electrocatalysis: Its catalytic activity in HER makes it a promising candidate for clean energy production [, ].
- Energy storage: Its high conductivity and large surface area make it suitable for supercapacitors and battery electrodes [, ].
- Spintronics: The potential for magnetism in monolayer VTe2 opens doors for spintronic applications [, ].
- Memory devices: VTe2 nanosheets have shown volatile threshold switching behavior due to the metal-to-insulator transition, making them promising for memory applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




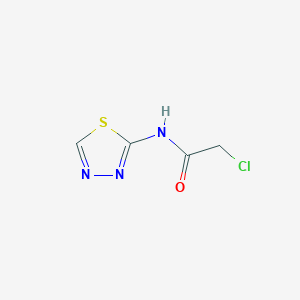
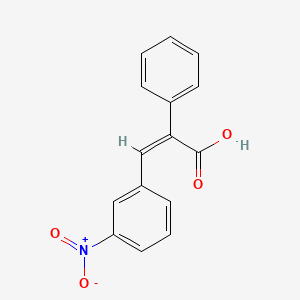
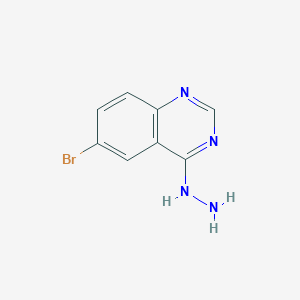

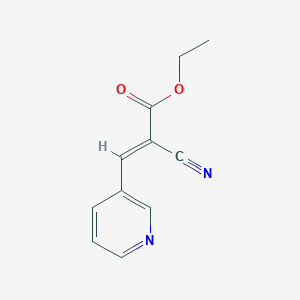
![(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B1605643.png)
![N-[(1R)-1-phenylethyl]benzamide](/img/structure/B1605645.png)
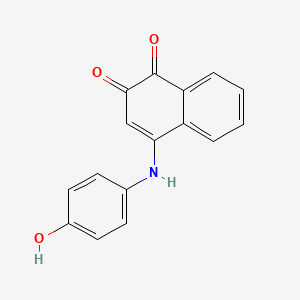
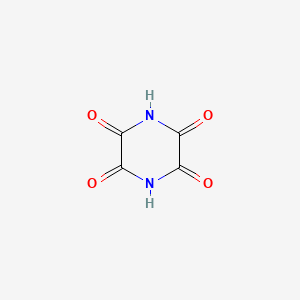
![8h-Indeno[1,2-c]thiophen-8-one](/img/structure/B1605656.png)
![N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide](/img/structure/B1605657.png)
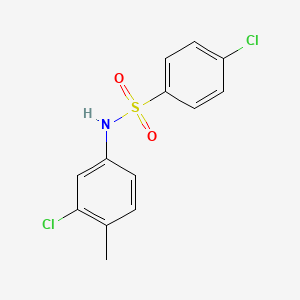
![N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1605660.png)